
3'-Chloro-2-ethylamino-o-acetotoluidide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Chloro-2-ethylamino-o-acetotoluidide hydrochloride is a chemical compound with the molecular formula C11H16Cl2N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a chloro group, an ethylamino group, and an acetotoluidide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-2-ethylamino-o-acetotoluidide hydrochloride typically involves the reaction of 3’-chloro-2-methylacetanilide with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3’-Chloro-2-ethylamino-o-acetotoluidide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
3’-Chloro-2-ethylamino-o-acetotoluidide hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3’-Chloro-2-ethylamino-o-acetotoluidide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6’-Chloro-2-diethylamino-ortho-acetotoluidide hydrochloride: Similar in structure but with a diethylamino group instead of an ethylamino group.
2-(Ethylamino)-3’-chloro-o-acetotoluidide hydrochloride: Another similar compound with slight variations in the position of functional groups.
Uniqueness
3’-Chloro-2-ethylamino-o-acetotoluidide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure makes it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
110335-28-9 |
|---|---|
Molekularformel |
C11H16Cl2N2O |
Molekulargewicht |
263.16 g/mol |
IUPAC-Name |
[2-(3-chloro-2-methylanilino)-2-oxoethyl]-ethylazanium;chloride |
InChI |
InChI=1S/C11H15ClN2O.ClH/c1-3-13-7-11(15)14-10-6-4-5-9(12)8(10)2;/h4-6,13H,3,7H2,1-2H3,(H,14,15);1H |
InChI-Schlüssel |
ASVKBLYYAJMGCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH2+]CC(=O)NC1=C(C(=CC=C1)Cl)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


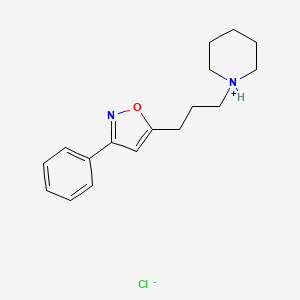


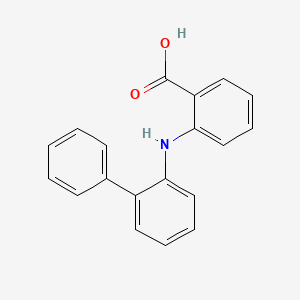

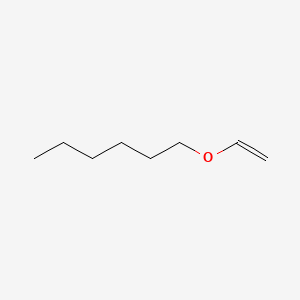
![3-Methyl-8-azaspiro[4.5]decane](/img/structure/B13756072.png)
![4-(2-Bromo-5-cyclohexyl-3-hydroxy-1-penten-1-YL)hexahydro-2H-cyclopenta[B]furan-2,5-diol](/img/structure/B13756077.png)
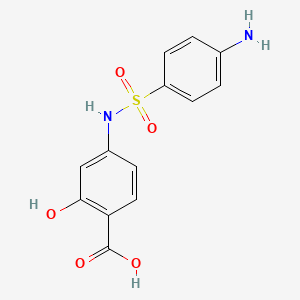

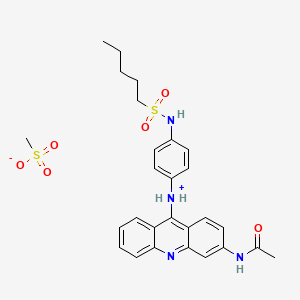
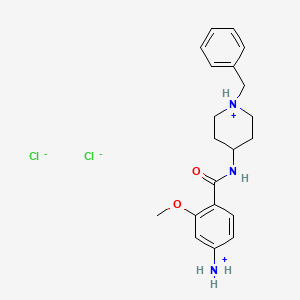

![1-Piperazineethanol, 4-[[4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]-](/img/structure/B13756105.png)
